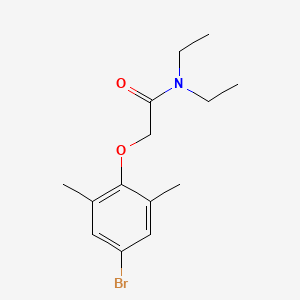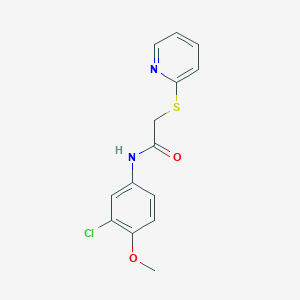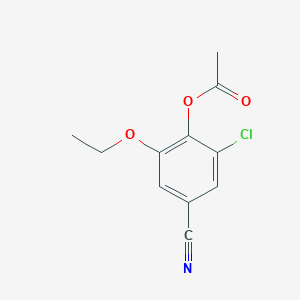
(2,4-dimethoxy-3-methylbenzyl)(3,4-dimethylphenyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-dimethoxy-3-methylbenzyl)(3,4-dimethylphenyl)amine is a chemical compound that has gained attention in scientific research due to its potential applications in the fields of medicine and pharmacology. This compound is also known as DMMDA-2, and it belongs to the family of phenethylamines.
Wirkmechanismus
DMMDA-2 acts on various receptors in the brain such as the serotonin receptors and dopamine receptors. It has been found to have a higher affinity for the 5-HT2A receptor than other serotonin receptors. This receptor activation leads to the release of various neurotransmitters such as dopamine, norepinephrine, and serotonin. DMMDA-2 also inhibits the activity of monoamine oxidase, which leads to an increase in the levels of neurotransmitters in the brain.
Biochemical and Physiological Effects:
DMMDA-2 has been found to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in mood, motivation, and cognition. DMMDA-2 has also been found to have neuroprotective effects and can protect the brain from damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DMMDA-2 in lab experiments is its potential as a new drug candidate for the treatment of various diseases. It has also been found to have various biological activities, which make it a useful tool for studying the mechanisms of action of other drugs. However, one limitation of using DMMDA-2 in lab experiments is its potential toxicity. Further studies are needed to determine the safety of this compound for human use.
Zukünftige Richtungen
There are various future directions for the study of DMMDA-2. One direction is the development of new drugs based on the structure of DMMDA-2 for the treatment of various diseases. Another direction is the study of the mechanisms of action of DMMDA-2 and its potential interactions with other drugs. Further studies are also needed to determine the safety and toxicity of DMMDA-2 for human use.
Synthesemethoden
The synthesis of DMMDA-2 involves the reaction between 2,4-dimethoxy-3-methylbenzaldehyde and 3,4-dimethylphenylamine in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of DMMDA-2, which can be purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
DMMDA-2 has been studied for its potential applications in the fields of medicine and pharmacology. It has been found to exhibit various biological activities such as serotonin receptor agonism, dopamine receptor agonism, and monoamine oxidase inhibition. These activities make DMMDA-2 a potential candidate for the development of new drugs for the treatment of various diseases such as depression, anxiety, and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[(2,4-dimethoxy-3-methylphenyl)methyl]-3,4-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-12-6-8-16(10-13(12)2)19-11-15-7-9-17(20-4)14(3)18(15)21-5/h6-10,19H,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSKLJRKJIIWCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=C(C(=C(C=C2)OC)C)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-dimethoxy-3-methylphenyl)methyl]-3,4-dimethylaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acrylic acid](/img/structure/B5706797.png)
![N-[2-(dimethylamino)ethyl]-2-biphenylcarboxamide](/img/structure/B5706804.png)
![5-(2-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}hydrazino)-2-chlorobenzoic acid](/img/structure/B5706814.png)
![N,N-diethyl-2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5706816.png)


![ethyl 2-[(3-chloro-4-methylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5706834.png)




![1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5706886.png)
![3-({4-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5706891.png)